molecular formula C19H13N3O3S B2912463 4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide CAS No. 378213-74-2

4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide

Cat. No.: B2912463
CAS No.: 378213-74-2
M. Wt: 363.39
InChI Key: CHPMXUYHGJFVEV-UHFFFAOYSA-N
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Description

4-(1,3-Dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide is a synthetic small molecule incorporating both phthalimide (1,3-dioxoisoindoline) and 4-methylthiazole pharmacophores, a structural combination recognized in medicinal chemistry research for its potential bioactivity. This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Compounds featuring the 1,3-dioxoisoindolin-2-yl moiety have been identified as key components in the design of potential anticonvulsant agents . Furthermore, the integration of a thiazole ring, particularly a 4-methylthiazol-2-yl group, into a molecular framework has been demonstrated to yield compounds with significant antimitotic activity against a broad panel of human tumor cell lines in vitro . The specific molecular architecture of this benzamide-linked hybrid suggests its potential utility as a chemical probe for investigating oncogenic pathways or for the development of targeted protein degradation strategies, given that similar structures are used in Proteolysis Targeting Chimeras (PROTACs) . Researchers may find this compound valuable in exploratory studies focused on cancer biology, apoptosis regulation, and the synthesis of novel bioactive molecules. Its drug-like properties can be evaluated using in silico tools like SwissADME, which can predict key pharmacokinetic parameters such as gastrointestinal absorption and interactions with cytochrome P450 enzymes .

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S/c1-11-10-26-19(20-11)21-16(23)12-6-8-13(9-7-12)22-17(24)14-4-2-3-5-15(14)18(22)25/h2-10H,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPMXUYHGJFVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the 1,3-dioxoisoindolin-2-yl group: This can be achieved by reacting phthalic anhydride with an amine to form the isoindolinone structure.

    Attachment of the benzamide core: The isoindolinone intermediate is then reacted with a benzoyl chloride derivative under basic conditions to form the benzamide structure.

    Introduction of the 4-methylthiazol-2-yl group: Finally, the benzamide intermediate is reacted with a thiazole derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups of the isoindolinone moiety, potentially forming alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic or basic).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and proteins involved in various biological processes.

    Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its observed biological activities.

Comparison with Similar Compounds

Core Structural Features

The target compound shares a benzamide scaffold with the following modifications:

  • Phthalimide group (1,3-dioxoisoindolin-2-yl) : Common in derivatives from , and 15, this group enhances rigidity and may influence binding to biological targets like kinases or enzymes .
  • 4-Methylthiazole substituent : Distinctive compared to analogs in (e.g., 4a–4m with aryl or halogen substituents) and (acetylated thiazoles). The methyl group may improve lipophilicity and metabolic stability .

Key differences :

  • Analogs in use sulfonamide linkages (e.g., 2c–2i) instead of benzamide cores, altering solubility and target specificity .
  • Compounds in incorporate indolin-2-one scaffolds, which enhance anticancer activity via VEGFR-2 inhibition .

Physicochemical Data

Compound Name Melting Point (°C) Yield (%) Key Substituents Reference
Target Compound Not reported N/A 4-Methylthiazole, Phthalimide -
4d (N-(1,3-Dioxoisoindolin-2-yl)-4-(4-methylbenzamido)benzamide) 236.6–237.1 80 4-Methylphenyl
4h (N-(1,3-Dioxoisoindolin-2-yl)-4-(4-trifluoromethoxybenzamido)benzamide) 229.1–229.7 77 CF3O
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Not reported N/A Sulfonamide, Oxadiazole
12a (N-(1,3-Dioxoisoindolin-2-yl)-4-((2-oxoindolin-3-ylidene)amino)benzamide) Not reported N/A Indolin-2-one

Insights :

  • The methyl group in 4d () increases melting point compared to halogenated analogs (e.g., 4b: 225.5–225.9°C), suggesting stronger intermolecular interactions .
  • Trifluoromethoxy (4h) and sulfonamide (LMM11) groups improve metabolic stability and target affinity but reduce solubility .

Target Compound Hypotheses :

  • The 4-methylthiazole group may confer kinase inhibitory activity (as seen in and for thiazole-containing analogs) .
  • Lack of electron-withdrawing groups (e.g., Cl, CF3) might reduce insecticidal potency compared to derivatives .

Structure-Activity Relationships (SAR)

Phthalimide Group : Essential for rigidity and π-π stacking in enzyme active sites. Removal (e.g., in sulfonamides) shifts activity toward bacterial targets .

Thiazole Substituents : Methyl groups (as in the target compound) improve bioavailability, while acetyl or pyridyl groups () enhance target selectivity .

Benzamide vs. Sulfonamide Cores : Benzamides () favor eukaryotic targets (e.g., kinases), whereas sulfonamides () target prokaryotic enzymes .

Biological Activity

4-(1,3-Dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a dioxoisoindoline core linked to a methylthiazole moiety and a benzamide group. Its molecular formula is C15H12N2O3SC_{15}H_{12}N_2O_3S, with a molecular weight of approximately 304.33 g/mol. The presence of the thiazole ring is notable for its ability to engage in various interactions with biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The dioxoisoindoline moiety can form hydrogen bonds with amino acid residues, while the thiazole ring can participate in π-π stacking interactions. These interactions may modulate protein activity, leading to various biological effects such as:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Antiproliferative Effects : Studies indicate that it may exhibit cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent.

Anticancer Activity

Recent studies have evaluated the anticancer properties of 4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide using various cancer cell lines. The results are summarized in Table 1.

Cell Line IC50 (µM) Reference
MDA-MB-436 (Breast)10.70
A549 (Lung)9.62
HT-29 (Colon)11.50

Mechanistic Studies

Mechanistic studies have demonstrated that treatment with this compound leads to cell cycle arrest and apoptosis in cancer cells. For instance, flow cytometry analysis revealed an increase in the G2 phase population following treatment, indicating disruption of normal cell cycle progression.

Case Studies

  • Study on MDA-MB-436 Cells : In vitro assays showed that this compound significantly inhibited the growth of MDA-MB-436 cells, a breast cancer model deficient in BRCA1/2. The observed IC50 was comparable to established PARP inhibitors like Olaparib, highlighting its potential as a therapeutic agent in DNA-repair-deficient cancers .
  • Evaluation by NCI : The National Cancer Institute's Developmental Therapeutics Program assessed the compound across a panel of approximately sixty cancer cell lines, revealing an average growth inhibition rate of 12.53% at a concentration of 105M10^{-5}M .

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